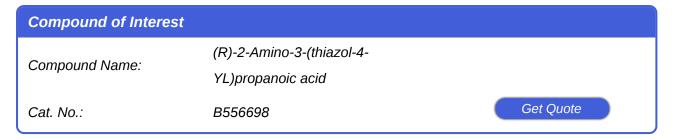


Physicochemical Properties of Thiazolylalanine Enantiomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of thiazolylalanine enantiomers, (S)-2-amino-3-(thiazol-4-yl)propanoic acid (L-thiazolylalanine) and **(R)-2-amino-3-(thiazol-4-yl)propanoic acid** (D-thiazolylalanine). This document is intended to serve as a resource for researchers and professionals involved in drug discovery, peptide synthesis, and medicinal chemistry, where the distinct properties of these non-proteinogenic amino acid enantiomers are of significant interest.

Introduction

Thiazolylalanine is a heterocyclic amino acid analog of alanine containing a thiazole ring. The incorporation of the thiazole moiety into the amino acid structure imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. As with all chiral molecules, the individual enantiomers of thiazolylalanine can exhibit different biological activities and pharmacokinetic profiles. Therefore, a thorough understanding of their distinct physicochemical properties is crucial for their effective application in drug development.

Physicochemical Data



The following tables summarize the available quantitative data for the L- and DL-forms of 4-thiazolylalanine. Data for the pure D-enantiomer is limited in publicly available literature; however, it is expected that many of its physical properties, such as melting point and solubility, will be identical to the L-enantiomer, while its optical rotation will be equal in magnitude but opposite in sign.

Table 1: General Physicochemical Properties

| Property | L-4- Thiazolylalanine | DL-4- Thiazolylalanine | D-4- Thiazolylalanine |
|-------------------|---------------------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------|
| Molecular Formula | C ₆ H ₈ N ₂ O ₂ S | C ₆ H ₈ N ₂ O ₂ S | C ₆ H ₈ N ₂ O ₂ S |
| Molecular Weight | 172.21 g/mol | 172.21 g/mol | 172.21 g/mol |
| Appearance | White to off-white powder | Granular solid | Not specified |
| Melting Point | Not specified | ~170 °C[1] or 237 °C | Not specified (expected to be similar to L- enantiomer) |
| Solubility | Slightly soluble in water.[2] | Soluble in water and alcohol.[1] | Not specified (expected to be similar to L- enantiomer) |

Table 2: Chiroptical and Acid-Base Properties

| Property | L-4- Thiazolylalanine | DL-4- Thiazolylalanine | D-4- Thiazolylalanine |
|-----------------------|-------------------------------------------------------|---------------------------|---------------------------------------------|
| Specific Rotation [α] | -27.6° (c=0.01g/mL, H ₂ O, 20°C, 589nm) | 0° (racemic mixture) | Not specified (expected to be +27.6°) |
| Predicted pKa | 8.24 ± 0.16 | 8.24 ± 0.16 | 8.24 ± 0.16 |



Note: Predicted pKa values are computationally derived and may differ from experimentally determined values.

Experimental Protocols

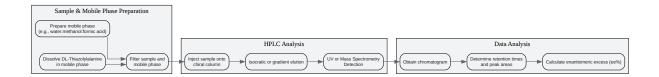
Detailed experimental protocols for the determination of all physicochemical properties of thiazolylalanine enantiomers are not readily available in a single source. However, standard methodologies for amino acid analysis can be applied. Below are representative protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of thiazolylalanine enantiomers is critical for their individual characterization and for determining enantiomeric purity. Chiral HPLC is the most common and effective method for this purpose.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times.

Experimental Workflow:



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Figure 1: General workflow for chiral HPLC analysis.



Detailed Methodology (Representative):

- Column: A macrocyclic glycopeptide-based chiral stationary phase, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acids.[3]
- Mobile Phase: A common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid. The exact composition needs to be optimized to achieve baseline separation. A starting point could be a gradient or isocratic elution with varying percentages of the organic modifier.[3]
- Flow Rate: Typically in the range of 0.5 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
- Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 254 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
- Sample Preparation: A solution of DL-thiazolylalanine is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Data Analysis: The retention times for the D- and L-enantiomers are determined. The
 enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers
 using the formula: ee% = [|Area(L) Area(D)| / (Area(L) + Area(D))] x 100.

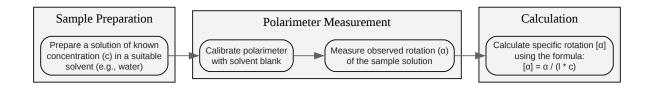
Determination of Specific Rotation

Optical rotation is a key property that distinguishes between enantiomers. The specific rotation is a standardized measure of this property.

Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The angle of rotation is dependent on the compound, its concentration, the path length of the light through the solution, the temperature, and the wavelength of the light.

Experimental Workflow:





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Figure 2: Workflow for determining specific rotation.

Detailed Methodology:

- Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.
- Sample Preparation: Prepare a solution of the pure enantiomer (e.g., L-thiazolylalanine) of a precisely known concentration (c) in a suitable solvent (e.g., water). The concentration is expressed in g/mL.
- Measurement:
 - Fill the polarimeter cell of a known path length (I), typically 1 decimeter (dm), with the solvent and zero the instrument.
 - Rinse and fill the cell with the sample solution.
 - Measure the observed rotation (α) at a constant temperature (e.g., 20°C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (I \times c)$ The result is reported with the temperature, wavelength, and solvent used.

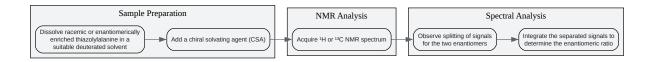
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to distinguish between enantiomers in a chiral environment.



Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, diastereomeric complexes or compounds are formed, which are no longer mirror images and will exhibit distinct NMR spectra.

Experimental Workflow (using a Chiral Solvating Agent):



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Figure 3: Workflow for NMR analysis of enantiomers.

Detailed Methodology (Representative):

- Sample Preparation: Dissolve a sample of thiazolylalanine (racemic or enantiomerically enriched) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Chiral Solvating Agent (CSA): Add a suitable chiral solvating agent, such as a chiral alcohol
 or a lanthanide shift reagent, to the NMR tube.
- Spectral Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra.
- Data Analysis: Analyze the spectra for the splitting of signals corresponding to the protons or carbons near the chiral center. The integration of these separated signals can be used to determine the enantiomeric ratio.

Biological Activity and Signaling Pathways

While extensive research on the specific biological targets and signaling pathways of thiazolylalanine enantiomers is not widely published, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds.







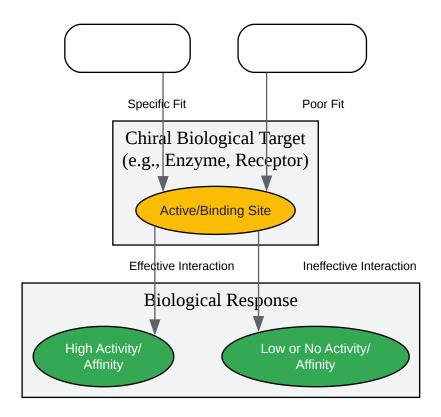
Potential Biological Roles (Inferred from Thiazole Derivatives):

- Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases, topoisomerases, or tubulin polymerization. For instance, some thiazole-peptide hybrids act as histone deacetylase (HDACs) inhibitors or depolymerize microtubules, leading to cell cycle arrest.[3]
- Antimicrobial Activity: The thiazole ring is a core component of some antibiotics. Thiazole
 derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as
 well as various fungal strains. Their mode of action can involve the inhibition of essential
 enzymes in microbial metabolic pathways.
- Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups, such as an amide bond, enabling it to interact with the active sites of enzymes. This makes thiazolylalanine a candidate for incorporation into peptide-based enzyme inhibitors.

Given that biological systems are inherently chiral, it is highly probable that the D- and L-enantiomers of thiazolylalanine will exhibit different biological activities. For example, if their uptake is mediated by amino acid transporters, the natural L-enantiomer is likely to be preferentially transported. Similarly, their interaction with chiral targets such as enzymes and receptors will be stereospecific.

Logical Relationship of Enantiomer-Target Interaction:





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Figure 4: Stereospecific interaction with a biological target.

Conclusion

Thiazolylalanine enantiomers are valuable building blocks in medicinal chemistry and drug discovery. While a complete dataset comparing the physicochemical properties of the individual D- and L-enantiomers is not fully available in the public domain, this guide provides the currently known data and outlines the standard experimental protocols for their determination. The distinct properties of each enantiomer, particularly their interaction with chiral biological systems, underscore the importance of their separation and individual characterization in the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by each enantiomer of thiazolylalanine.

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